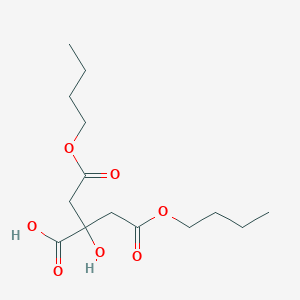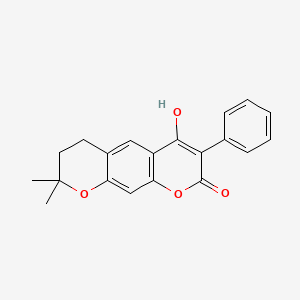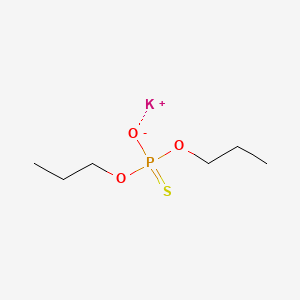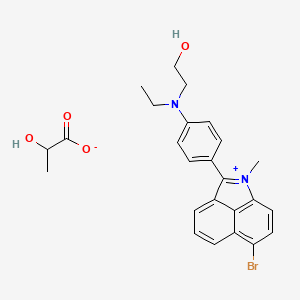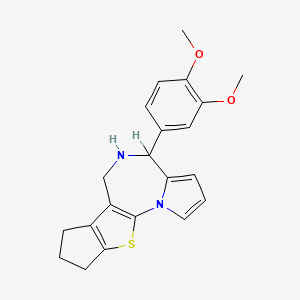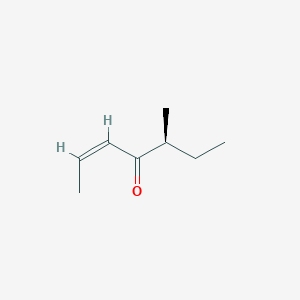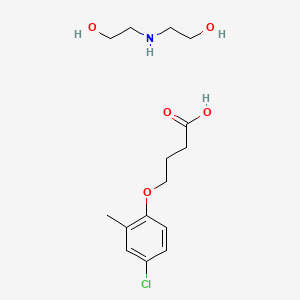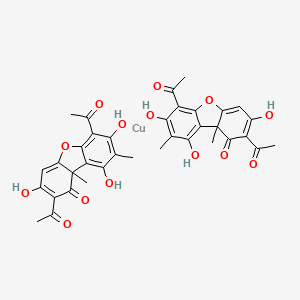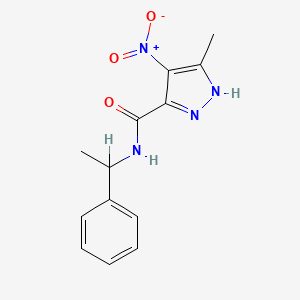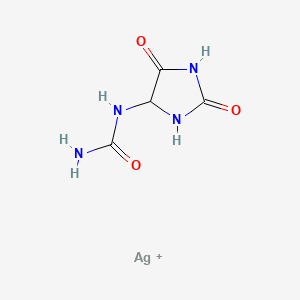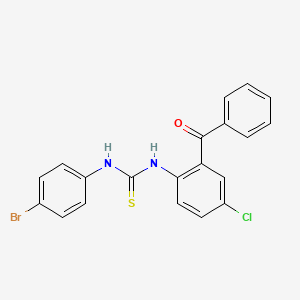
Thiourea, N-(2-benzoyl-4-chlorophenyl)-N'-(4-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-bromophenyl)- is a synthetic organic compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:
Preparation of Isothiocyanate: Reacting 2-benzoyl-4-chloroaniline with thiophosgene to form the corresponding isothiocyanate.
Formation of Thiourea: Reacting the isothiocyanate with 4-bromoaniline under controlled conditions to yield the desired thiourea derivative.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Nucleophilic substitution reactions can modify the aromatic rings or the thiourea moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted thioureas.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-bromophenyl)- may have applications in:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use as an enzyme inhibitor or in studying protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the synthesis of advanced materials or as a stabilizer in polymers.
Wirkmechanismus
The mechanism of action of thiourea derivatives often involves interactions with biological macromolecules, such as proteins or nucleic acids. The specific molecular targets and pathways can vary depending on the substituents and the biological context. For example, thioureas may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiourea, N-(2-benzoylphenyl)-N’-(4-bromophenyl)-
- Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-chlorophenyl)-
- Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-methylphenyl)-
Uniqueness
The unique combination of substituents in Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-bromophenyl)- may confer distinct chemical reactivity and biological activity compared to other thiourea derivatives. The presence of both electron-withdrawing (chlorine, bromine) and electron-donating (benzoyl) groups can influence its overall properties.
Eigenschaften
CAS-Nummer |
111044-10-1 |
|---|---|
Molekularformel |
C20H14BrClN2OS |
Molekulargewicht |
445.8 g/mol |
IUPAC-Name |
1-(2-benzoyl-4-chlorophenyl)-3-(4-bromophenyl)thiourea |
InChI |
InChI=1S/C20H14BrClN2OS/c21-14-6-9-16(10-7-14)23-20(26)24-18-11-8-15(22)12-17(18)19(25)13-4-2-1-3-5-13/h1-12H,(H2,23,24,26) |
InChI-Schlüssel |
YKWJWNCVZYWSCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=S)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


